molecular formula C27H23F2N3O4 B2355903 N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894553-58-3

N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No.: B2355903
CAS No.: 894553-58-3
M. Wt: 491.495
InChI Key: PGPQQEWEGJSOOF-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23F2N3O4 and its molecular weight is 491.495. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Properties

Research has explored the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form salts and inclusion compounds with various properties. For example, structural studies have indicated that certain compounds can form gels or crystalline solids upon treatment with mineral acids, highlighting the potential of these compounds in materials science and engineering for the development of new materials with unique properties, such as enhanced fluorescence emission in host-guest complexes (A. Karmakar, R. Sarma, J. Baruah, 2007).

Synthesis and Activity

Another research avenue involves the synthesis of novel compounds for various applications, including antimalarial activity. A study on the synthesis and quantitative structure-activity relationships of tebuquine and related compounds has demonstrated the potential of certain derivatives in providing effective antimalarial properties, suggesting the importance of structural modifications for enhancing biological activity (L. M. Werbel et al., 1986).

Applications in Sensing and Material Science

Compounds with specific structural features, such as those containing quinoline or isoquinoline moieties, have been investigated for their potential in creating sensitive materials for detecting metal ions. A study on the synthesis and fluorescent properties of lanthanide complexes with aryl amide ligands showcases the application of these compounds in developing materials with specific optical properties, which could be useful in sensing, imaging, and electronic devices (Wei-Na Wu et al., 2008).

Molecular Docking and Theoretical Studies

Research has also delved into the theoretical aspects and computational studies to understand the interaction mechanisms and efficiency of quinoline derivatives as inhibitors for various biological targets. Such studies contribute to the foundational knowledge necessary for designing more effective therapeutic agents and understanding their mode of action at the molecular level (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N3O4/c1-16-2-5-20(6-3-16)30-14-18-10-17-11-24-25(36-9-8-35-24)13-23(17)32(27(18)34)15-26(33)31-22-12-19(28)4-7-21(22)29/h2-7,10-13,30H,8-9,14-15H2,1H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPQQEWEGJSOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=CC(=C5)F)F)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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